N'-(3,4-dimethoxybenzylidene)-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide
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Overview
Description
N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is a complex organic compound with the molecular formula C24H27N3O3 This compound is notable for its unique structure, which includes a dimethoxyphenyl group and a tetrahydrocarbazolyl moiety linked by a propanehydrazide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOCH3, KOEt)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may disrupt bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE: Similar structure but with a pyrazole moiety instead of a tetrahydrocarbazolyl group.
3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the hydrazide and carbazole components.
Uniqueness
N’-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPANEHYDRAZIDE is unique due to its combination of a dimethoxyphenyl group and a tetrahydrocarbazolyl moiety linked by a propanehydrazide bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C24H27N3O3/c1-29-22-12-11-17(15-23(22)30-2)16-25-26-24(28)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3,5,7,9,11-12,15-16H,4,6,8,10,13-14H2,1-2H3,(H,26,28) |
InChI Key |
HEBIFZDTECBEAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CCN2C3=C(CCCC3)C4=CC=CC=C42)OC |
Origin of Product |
United States |
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